

# ACAT-IN-10 Dihydrochloride for Atherosclerosis Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: ACAT-IN-10 dihydrochloride

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## Introduction

**ACAT-IN-10 dihydrochloride** is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters. The accumulation of these esters within macrophages in the arterial wall is a hallmark of foam cell formation, a critical early event in the pathogenesis of atherosclerosis. Consequently, inhibition of ACAT is a therapeutic strategy of significant interest for the prevention and treatment of atherosclerotic cardiovascular disease. This document provides an overview of **ACAT-IN-10 dihydrochloride**, its mechanism of action, and generalized protocols for its investigation in animal models of atherosclerosis, based on the broader understanding of ACAT inhibition in this field.

Note: Publicly available research specifically detailing the use of **ACAT-IN-10 dihydrochloride** in animal models of atherosclerosis is limited. The following protocols are based on established methodologies for evaluating ACAT inhibitors in preclinical atherosclerosis research. Researchers should optimize these protocols for their specific experimental needs.

## Product Information

Property	Value
Product Name	ACAT-IN-10 dihydrochloride
CAS Number	199983-77-2
Molecular Formula	C <sub>35</sub> H <sub>58</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>5</sub> S
Molecular Weight	717.83 g/mol
Mechanism of Action	Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)
Primary Indication	Preclinical research in atherosclerosis and hypercholesterolemia
Source	Extracted from patent EP1236468A1, example 197[1][2][3][4][5]
Additional Activity	Weakly inhibits NF-κB mediated transcription[1][2][3][4][5]

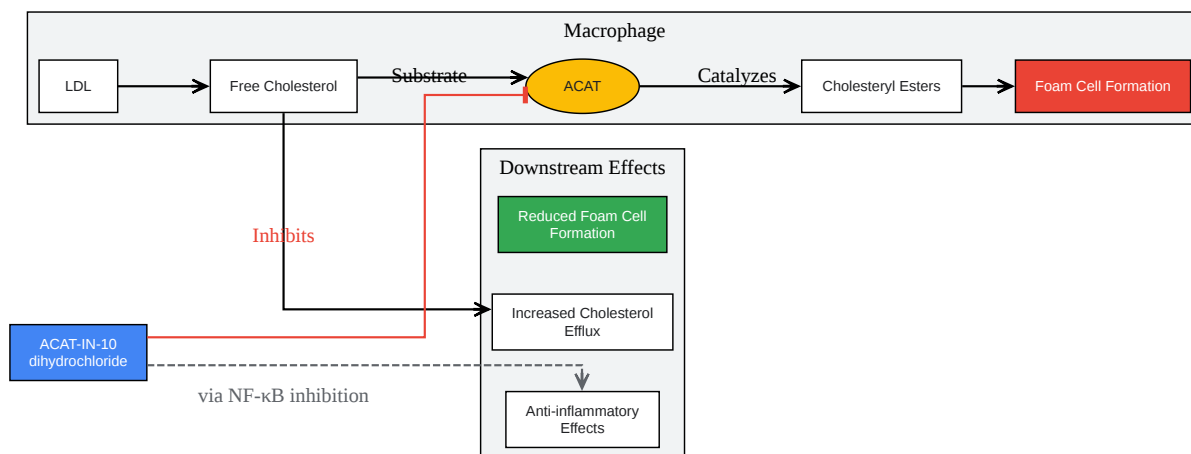
## Mechanism of Action and Signaling Pathway

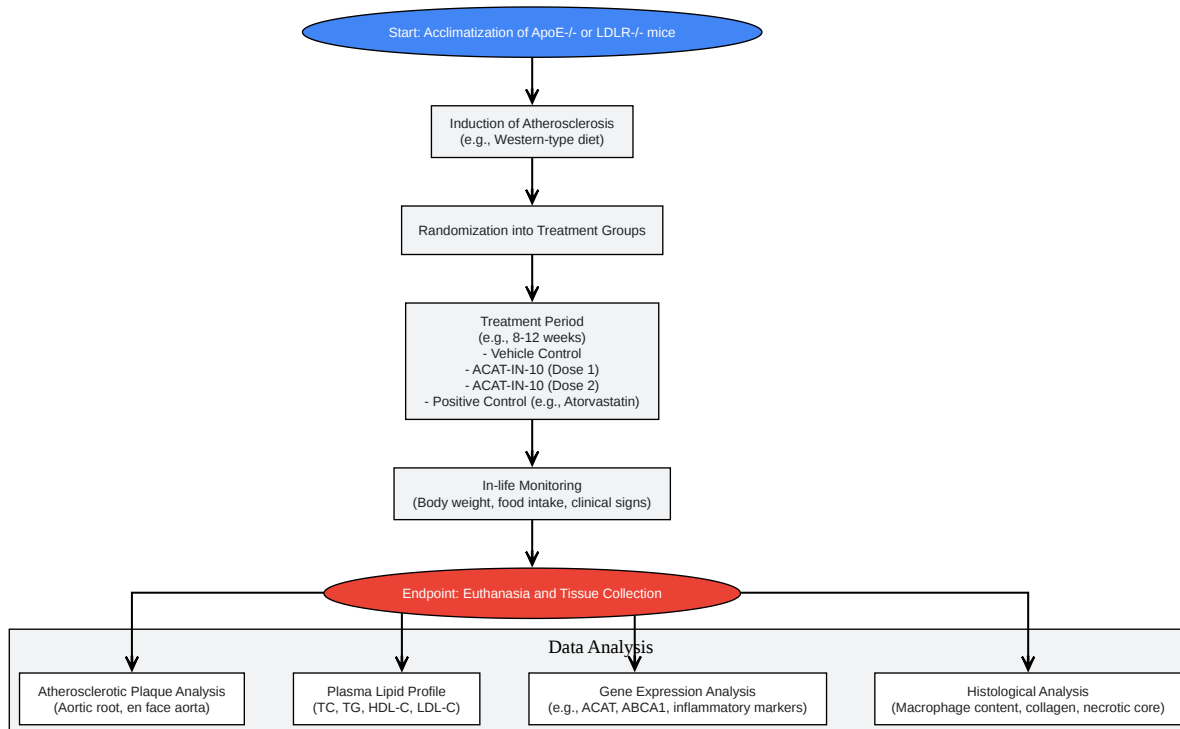
ACAT catalyzes the esterification of free cholesterol, a key step in the formation of foam cells. By inhibiting ACAT, **ACAT-IN-10 dihydrochloride** is expected to reduce the accumulation of cholesteryl esters in macrophages, thereby mitigating the progression of atherosclerotic plaques. There are two isoforms of ACAT: ACAT1, which is ubiquitous and the primary isoform in macrophages, and ACAT2, which is predominantly found in the intestine and liver. The selectivity of **ACAT-IN-10 dihydrochloride** for these isoforms is not specified in publicly available data.

The inhibition of ACAT can influence several downstream pathways involved in atherosclerosis:

- **Reduced Foam Cell Formation:** Decreased cholesteryl ester storage limits the transformation of macrophages into lipid-laden foam cells.
- **Enhanced Cholesterol Efflux:** The accumulation of intracellular free cholesterol resulting from ACAT inhibition may upregulate pathways involved in cholesterol efflux to HDL acceptors, such as the ATP-binding cassette transporters ABCA1 and ABCG1.

- Anti-inflammatory Effects: The observation that **ACAT-IN-10 dihydrochloride** weakly inhibits NF- $\kappa$ B mediated transcription suggests potential anti-inflammatory properties, which could further contribute to its anti-atherosclerotic effects.





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